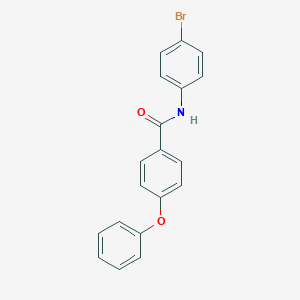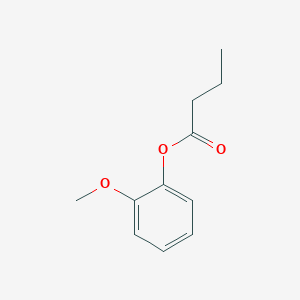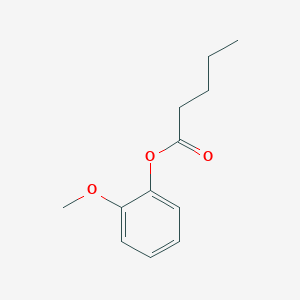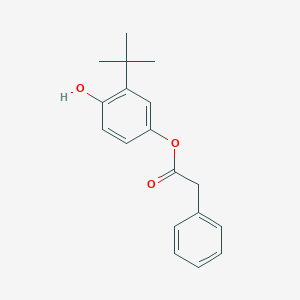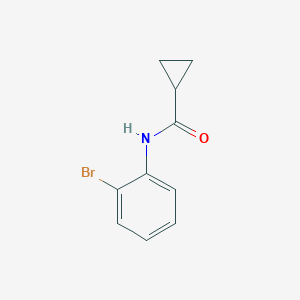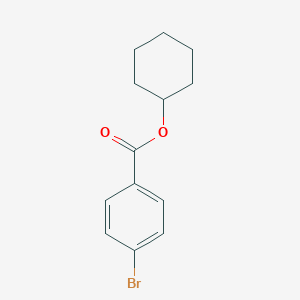
Cyclohexyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 4-bromobenzoate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. This compound is also known as 4-Bromobenzoic acid cyclohexyl ester.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-bromobenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a Lewis acid catalyst in some reactions.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of Cyclohexyl 4-bromobenzoate. However, it has been reported to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
Cyclohexyl 4-bromobenzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is toxic and should be handled with care. It is also not very soluble in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of Cyclohexyl 4-bromobenzoate in scientific research. One area of interest is the study of its anti-inflammatory and analgesic properties. It may also be used in the development of new liquid crystal materials. Additionally, it may be used as a starting material for the synthesis of new compounds with potential therapeutic applications.
In conclusion, Cyclohexyl 4-bromobenzoate is a useful compound in scientific research. It has a wide range of applications and can be used as a starting material for the synthesis of other compounds. Its anti-inflammatory and analgesic properties make it a promising candidate for future research. However, its toxicity and limited solubility in water should be taken into consideration when using it in lab experiments.
Synthesis Methods
Cyclohexyl 4-bromobenzoate can be synthesized by the reaction of 4-bromobenzoic acid with cyclohexanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is then heated and the product is isolated by filtration and recrystallization.
Scientific Research Applications
Cyclohexyl 4-bromobenzoate is used in various scientific research applications. It is used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis reactions. This compound is used in the preparation of liquid crystals and in the study of liquid crystal behavior.
properties
CAS RN |
143675-91-6 |
|---|---|
Product Name |
Cyclohexyl 4-bromobenzoate |
Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
cyclohexyl 4-bromobenzoate |
InChI |
InChI=1S/C13H15BrO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
InChI Key |
XCSPVCCMBFLCQT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



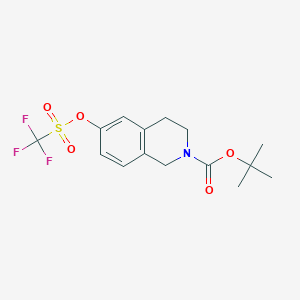


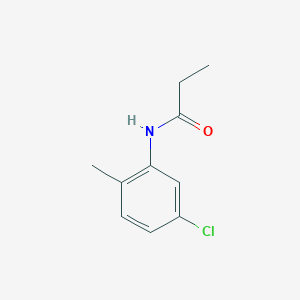

![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
